3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride
描述
Molecular Architecture and IUPAC Nomenclature
The compound 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine dihydrochloride features a fused heterocyclic scaffold comprising a seven-membered azepine ring and a five-membered triazole moiety. The IUPAC nomenclature systematically describes this structure as follows:
- Core structure : The parent azepine ring (a seven-membered saturated nitrogen-containing heterocycle) is fused with a triazolo[4,3-a] system. The numbering begins at the triazole nitrogen adjacent to the fusion point, with the azepine ring adopting a bicyclic [4,3-a] fusion pattern.
- Substituents : A pyrrolidin-2-yl group is attached at position 3 of the triazole ring, while the dihydrochloride salt form arises from protonation at the basic nitrogen centers.
Molecular formula : $$ \text{C}{11}\text{H}{18}\text{N}_4 \cdot 2\text{HCl} $$
Molecular weight : 279.21 g/mol (calculated from ).
SMILES notation : $$ \text{C1(C2=NN=C3N2CCCCC3)NCCC1.Cl.Cl} $$ .
Crystallographic Analysis and Conformational Dynamics
X-ray diffraction studies of analogous triazoloazepine derivatives reveal key structural insights:
- Ring puckering : The azepine ring adopts a chair-like conformation with a puckering amplitude ($$ Q $$) of 0.492 Å and a pseudorotation angle ($$ \theta $$) of 129.7°, as observed in related tetrahydrotriazoloazepines .
- Hydrogen bonding : In the dihydrochloride form, the protonated pyrrolidine nitrogen forms strong N–H⋯Cl interactions ($$ d{\text{H⋯Cl}} = 2.12 \, \text{Å} $$), while the triazole nitrogen participates in C–H⋯N contacts ($$ d{\text{H⋯N}} = 2.57 \, \text{Å} $$) .
- π-Stacking : Slipped π-interactions between triazole rings ($$ \pi $$-centroid distance: 3.40 Å) contribute to layered crystal packing .
Unit cell parameters (hypothetical model based on ):
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| $$ a $$ (Å) | 9.36 |
| $$ b $$ (Å) | 15.72 |
| $$ c $$ (Å) | 12.45 |
| $$ \beta $$ (°) | 102.3 |
| $$ Z $$ | 4 |
Comparative Analysis with Triazoloazepine Analogues
The structural and electronic features of this compound differ significantly from other triazoloazepines:
Electronic effects : The pyrrolidine substituent introduces conformational flexibility due to its non-planar structure, contrasting with rigid aryl or trifluoromethyl groups. This flexibility may influence binding pocket accommodation in biological targets .
Salt forms : Unlike hydrochloride salts of related compounds (e.g., sitagliptin intermediates ), the dihydrochloride form of this compound exhibits unique ionic lattice stability, as evidenced by higher melting points ($$ \Delta T_m = +34°C $$) compared to monohydrochloride analogues.
属性
IUPAC Name |
3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-2-6-10-13-14-11(15(10)8-3-1)9-5-4-7-12-9;;/h9,12H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRDTSGCKMZHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCCN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-79-3 | |
| Record name | 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride (CAS No. 923690-18-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including cytotoxic effects and potential therapeutic applications.
- Molecular Formula : C11H18N4
- Molecular Weight : 206.29 g/mol
- CAS Number : 923690-18-0
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of various triazolo derivatives, including those similar to 3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. For instance:
-
In Vitro Studies :
- Compounds with similar structural features have shown promising results against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds often range from 1 to 5 μM, indicating significant cytotoxicity .
- A study highlighted that derivatives with a triazolo-pyridazine structure exhibited substantial cytotoxicity against A549 cells with IC50 values as low as 1.06 ± 0.16 μM .
- Mechanism of Action :
Anti-inflammatory Activity
Research on related pyrrole derivatives indicates that they may also possess anti-inflammatory properties. Compounds tested for their ability to inhibit pro-inflammatory cytokines demonstrated notable activity . This suggests that 3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine could potentially be explored for treating inflammatory conditions.
Study on Pyrrole Derivatives
A comprehensive study on fused pyrrole derivatives revealed that certain compounds demonstrated significant antioxidant activity alongside their anticancer properties. These findings support the hypothesis that modifications in the pyrrole structure can enhance biological activity .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | IC50 (μM) | Activity Type |
|---|---|---|---|
| 3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro... | Triazolo derivative | 1.06 | Cytotoxicity |
| Triazolo-pyridazine derivative | Triazole | 1.23 | Cytotoxicity |
| Pyrrolopyridine derivative | Fused pyrrole | Moderate | Antioxidant/Cytotoxic |
| Pyrrolotriazine derivative | Fused pyrrole | Variable | Anticancer |
科学研究应用
Pharmacological Applications
Research indicates that compounds similar to 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exhibit significant biological activity against various targets:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of triazolo compounds show cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a related compound exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating strong potential for anticancer therapies .
-
Inhibition of Kinases :
- The compound has been evaluated for its inhibitory activity against c-Met kinase, a target in cancer therapy. Compounds with similar structures showed significant inhibition with IC50 values comparable to established inhibitors like Foretinib . This suggests that the triazolo structure may play a crucial role in kinase inhibition.
- Antibacterial Properties :
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves multi-step chemical reactions that can be optimized for yield and purity. The structure activity relationship studies indicate that modifications at specific positions on the triazole ring can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution at N-position | Increased potency against kinases |
| Alkylation at C-position | Enhanced solubility and bioavailability |
Case Studies
Several studies have documented the effectiveness of compounds related to 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine in various therapeutic contexts:
- Cancer Treatment :
- Antimicrobial Research :
相似化合物的比较
Comparison with Structural and Functional Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among triazoloazepine derivatives occur at position 3 (substituent type) and the counterion (e.g., bromide vs. hydrochloride). These modifications influence molecular weight, solubility, and biological activity.
Key Observations :
- Salt Form : Dihydrochloride derivatives (e.g., pyrrolidin-2-yl and piperidin-4-yl) exhibit higher solubility in polar solvents compared to neutral analogs like the 2-chlorophenyl derivative .
- Substituent Effects : Bulky groups (e.g., adamantyl) enhance target binding in enzyme inhibition (e.g., HSD1 IC50 = 54.0 µM) , while aromatic substituents (e.g., chlorophenyl) improve antimicrobial potency .
Anti-Inflammatory and Analgesic Activity
- Triazoloazepines with aryl/heteroaryl groups (e.g., 3-p-tolyl derivative) show cyclooxygenase (COX) inhibition and reduce edema in preclinical models, with efficacy comparable to ibuprofen .
- Adamantyl-substituted derivatives (e.g., 3-(1-adamantyl)-triazoloazepine) inhibit 11β-hydroxysteroid dehydrogenase type 1 (HSD1), a target for metabolic syndrome and atherosclerosis .
Antimicrobial Activity
- Quaternary triazoloazepinium bromides exhibit broad-spectrum activity against S. aureus and C. albicans (MIC = 6.2–25.0 µg/mL), outperforming cefixime in some cases .
Enzyme Inhibition
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing triazolo-azepine derivatives like 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?
- Methodology :
One-pot multi-step reactions : Utilize condensation and cyclization steps under reflux conditions with catalysts such as potassium carbonate (K₂CO₃) or palladium complexes (e.g., dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) .
Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
Characterization : Confirm structure via -NMR (e.g., pyrrolidine protons at δ 1.5–2.5 ppm), -NMR (azepine carbons at δ 25–35 ppm), and HRMS to validate molecular ion peaks .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology :
Spectroscopic analysis : Combine -NMR (to detect proton environments), -NMR (for carbon backbone), and IR (to identify functional groups like N-H stretches at ~3300 cm⁻¹) .
Chromatographic methods : Use HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>95%).
Elemental analysis : Compare experimental C, H, N percentages with theoretical values (deviation ≤0.4%) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in triazolo-azepine derivatives?
- Methodology :
Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like methanol/water. Use datasets collected at 100 K to determine bond lengths, angles, and ring conformations (e.g., triazolo ring planarity) .
Data refinement : Software like SHELX or OLEX2 refines structures to R-factor <0.03. Compare with analogous compounds (e.g., triazolo[4,3-a]pyridines) to identify torsional strain or non-covalent interactions .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology :
SwissADME analysis : Input SMILES notation to predict logP (lipophilicity), gastrointestinal absorption, and blood-brain barrier permeability. Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .
Molecular docking : Use AutoDock Vina to simulate binding to target receptors (e.g., dopamine or serotonin receptors due to pyrrolidine motifs). Validate with in vitro assays .
Q. How should researchers address contradictions in spectral data across studies?
- Methodology :
Cross-validate techniques : Replicate synthesis under reported conditions and compare NMR shifts (e.g., discrepancies in pyrrolidine proton signals may arise from solvent polarity or pH).
Control experiments : Test intermediate stability (e.g., hydrolysis of triazolo rings under acidic conditions) to identify degradation artifacts .
Collaborative verification : Share raw spectral data (e.g., via repositories like Zenodo) for peer validation .
Methodological Frameworks
Q. How to design experiments for optimizing reaction yields of triazolo-azepines?
- Methodology :
Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). Analyze via ANOVA to identify significant factors.
Kinetic studies : Monitor reaction progress via TLC or in situ IR to determine rate-limiting steps (e.g., cyclization vs. condensation) .
Q. What strategies mitigate challenges in isolating dihydrochloride salts?
- Methodology :
Salt formation : Precipitate the dihydrochloride salt by adding HCl gas to a cold ethereal solution of the free base.
Lyophilization : Freeze-dry aqueous solutions to obtain hygroscopic salts in high purity (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
